molecular formula C22H28ClN3O3S B3005365 5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946347-52-0

5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B3005365
CAS No.: 946347-52-0
M. Wt: 449.99
InChI Key: GUHAQTFGVJOEDO-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
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Biological Activity

5-Chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a sulfonamide derivative that has drawn attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H23ClN2O2SC_{18}H_{23}ClN_2O_2S, with a molecular weight of approximately 364.90 g/mol. The compound features a sulfonamide functional group, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research has indicated that sulfonamides, including those structurally related to this compound, exhibit significant antimicrobial properties. A study highlighted the efficacy of various sulfonamide derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MICs) ranging from 15.62 to 31.25 μmol/L against methicillin-sensitive and methicillin-resistant Staphylococcus aureus .

CompoundMIC (μmol/L)Target Organism
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide15.62 - 31.25S. aureus
4-amino-N-(thiazol-2-yl)benzenesulfonamide1 - 4M. kansasii

These findings suggest that the structural modifications in sulfonamides can lead to enhanced activity against specific pathogens.

Antitumor Activity

In addition to antimicrobial properties, sulfonamides are being explored for their antitumor potential. A recent study involving various synthesized compounds showed promising results in inhibiting the proliferation of cancer cell lines through cytotoxicity assays . Compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358), revealing IC50 values that suggest substantial antitumor activity.

CompoundCell LineIC50 (μM)
Compound 5A5492.12 ± 0.21
Compound 6HCC8275.13 ± 0.97
Compound 8NCI-H3586.75 ± 0.19

The data indicate that while some compounds exhibit high selectivity for cancer cells, they also affect normal cells (e.g., MRC-5 fibroblasts), necessitating further optimization to enhance selectivity and reduce toxicity .

The mechanism by which this compound exerts its effects likely involves the inhibition of key enzymes or pathways crucial for bacterial growth and tumor cell proliferation. Sulfonamides are known to interfere with folic acid synthesis in bacteria by mimicking para-aminobenzoic acid (PABA), essential for DNA synthesis . In cancer cells, the interaction with DNA or modulation of signaling pathways may lead to apoptosis or cell cycle arrest.

Properties

IUPAC Name

5-chloro-2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3S/c1-16-3-5-19(23)14-22(16)30(27,28)24-15-21(26-9-11-29-12-10-26)17-4-6-20-18(13-17)7-8-25(20)2/h3-6,13-14,21,24H,7-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHAQTFGVJOEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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